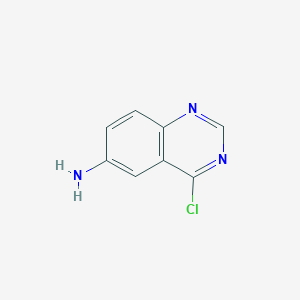

4-Chloroquinazolin-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloroquinazolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVFALBSKMDWGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593005 | |

| Record name | 4-Chloroquinazolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208533-37-3 | |

| Record name | 4-Chloroquinazolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Chloroquinazolin-6-amine for Pharmaceutical Research and Development

Executive Summary

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology. 4-Chloroquinazolin-6-amine is a pivotal intermediate in the synthesis of these complex molecules, prized for its reactive 4-chloro position which allows for facile nucleophilic substitution, and the 6-amino group which provides a key vector for further functionalization. This guide provides a comprehensive, in-depth examination of a robust and validated synthetic pathway to this high-value building block. We will dissect a reliable three-step synthesis, beginning with the readily available 2-amino-5-nitrobenzonitrile. Each stage of the synthesis—cyclization, chlorination, and reduction—is detailed with mechanistic insights, step-by-step protocols, and critical safety considerations to ensure scientific integrity and reproducibility.

Introduction

The Quinazoline Scaffold in Medicinal Chemistry

Quinazolines are bicyclic heterocyclic aromatic compounds that are considered "privileged structures" in drug discovery. Their rigid conformation and ability to present substituents in a well-defined three-dimensional space allow them to effectively mimic peptide backbones and interact with a wide array of biological targets. This has led to their successful application as potent inhibitors of various enzymes, particularly tyrosine kinases, making them essential components in drugs like Gefitinib, Erlotinib, and Lapatinib, which have revolutionized cancer therapy.[1]

Target Molecule Profile: this compound

This compound is a strategically important derivative. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), making it an excellent electrophilic partner for a wide range of nucleophiles (e.g., anilines, amines, alcohols).[1] The amino group at the C6 position serves as a versatile handle for subsequent chemical modifications, such as amide bond formation or diazotization, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.

| Property | Value |

| IUPAC Name | 6-chloroquinazolin-4-amine |

| Molecular Formula | C₈H₆ClN₃ |

| Molecular Weight | 179.61 g/mol |

| CAS Number | 208533-37-3 |

| Appearance | Off-white to yellow solid |

| Boiling Point (est.) | 370.4°C at 760 mmHg |

| Density (est.) | 1.445 g/cm³ |

Data sourced from publicly available chemical databases.[2][3][]

Strategic Synthesis Analysis

A direct synthesis of this compound from the specified starting material, 2-amino-5-chlorobenzonitrile, presents significant chemical challenges. The standard cyclization of an anthranilonitrile derivative to a quinazoline would place the existing chloro-substituent at the 6-position of the quinazoline ring. The challenge then becomes the introduction of an amino group. However, the starting material lacks a nitrogen source that would result in the 6-amino functionality.

Therefore, a more scientifically sound and industrially practiced approach involves a functional group interconversion strategy. This established route begins with 2-amino-5-nitrobenzonitrile. The nitro group serves as a precursor to the final amine, which can be revealed in the final step of the synthesis via a standard reduction. This three-step pathway is not only efficient but also highly reliable and scalable.

The Recommended Synthetic Pathway: A Three-Step Approach

The synthesis is logically divided into three distinct stages:

-

Ring Formation: Cyclization of 2-amino-5-nitrobenzonitrile using a one-carbon source to construct the quinazolinone core.

-

Activation: Chlorination of the 4-oxo group to install the reactive 4-chloro handle.

-

Functional Group Interconversion: Selective reduction of the 6-nitro group to the target 6-amino functionality.

Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one

Mechanistic Principles

The initial step involves the construction of the quinazoline ring system from 2-amino-5-nitrobenzonitrile. This is an acid-catalyzed cyclization reaction. Formic acid serves as both the solvent and the source of the C2 carbon of the quinazoline ring. The reaction proceeds via initial formylation of the primary amino group, followed by an intramolecular electrophilic attack of the nitrile nitrogen onto the formyl carbonyl carbon. Subsequent tautomerization yields the stable 6-nitroquinazolin-4(3H)-one product.

Detailed Experimental Protocol

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-nitrobenzonitrile (10.0 g, 61.3 mmol).

-

Add 98% formic acid (100 mL).

-

Heat the reaction mixture to reflux (approx. 100-110 °C) with vigorous stirring.

-

Maintain reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

-

After completion, cool the reaction mixture to room temperature. A yellow precipitate will form.

-

Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with deionized water (3 x 50 mL) and then with cold ethanol (2 x 20 mL).

-

Dry the product in a vacuum oven at 60 °C overnight to yield 6-nitroquinazolin-4(3H)-one as a yellow solid.

Characterization and Data

| Parameter | Expected Value |

| Yield | 85-95% |

| Appearance | Yellow crystalline solid |

| Melting Point | >300 °C |

| ¹H NMR | Consistent with the formation of the product |

| IR (cm⁻¹) | ~3200 (N-H), ~1680 (C=O), ~1520, 1340 (NO₂) |

Step 2: Synthesis of 4-Chloro-6-nitroquinazoline

Mechanistic Principles

This step converts the thermodynamically stable lactam (amide) functionality of the quinazolinone into a highly reactive chloro group. Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). DMF reacts first with POCl₃ to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[5][6][7] The quinazolinone oxygen then attacks this reagent, forming a reactive intermediate which readily eliminates to give the 4-chloro product upon workup.

Detailed Experimental Protocol

WARNING: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[8][9][10] This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

-

To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add 6-nitroquinazolin-4(3H)-one (10.0 g, 52.3 mmol).

-

Carefully add phosphorus oxychloride (POCl₃, 100 mL, 1.07 mol) to the flask.

-

Add N,N-dimethylformamide (DMF, 2 mL) dropwise as a catalyst.

-

Heat the mixture to reflux (approx. 105-110 °C) under a nitrogen atmosphere.

-

Maintain reflux for 4-6 hours, until the reaction mixture becomes a clear, homogenous solution.

-

Cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).

-

EXTREME CAUTION: Slowly and carefully quench the reaction residue by pouring it onto 500 g of crushed ice with vigorous stirring in a large beaker. This is a highly exothermic reaction.

-

A precipitate will form. Continue stirring until all the ice has melted.

-

Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is ~7-8.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 100 mL), and dry in a vacuum oven at 50 °C.

Characterization and Data

| Parameter | Expected Value |

| Yield | 80-90% |

| Appearance | Pale yellow or light brown solid |

| Melting Point | ~145-148 °C |

| ¹H NMR | Absence of N-H proton, characteristic shifts |

| MS (ESI+) | m/z consistent with [M+H]⁺ |

Step 3: Synthesis of this compound

Mechanistic Principles

The final step is the selective reduction of the aromatic nitro group to a primary amine. It is crucial that the reducing agent does not affect the labile 4-chloro substituent. While catalytic hydrogenation could potentially cause hydrodechlorination, metal-acid systems are highly effective. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid is a classic and reliable method for this transformation. The tin(II) acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, ultimately yielding the amine after an aqueous workup.

Detailed Experimental Protocol

-

In a 500 mL round-bottom flask, suspend 4-chloro-6-nitroquinazoline (10.0 g, 47.7 mmol) in ethanol (200 mL).

-

To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 53.8 g, 238.5 mmol) in concentrated hydrochloric acid (50 mL).

-

Heat the mixture to 70-75 °C with stirring for 2-3 hours. The solid should dissolve, and the solution color may change.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and slowly basify by adding 40% aqueous NaOH solution until the pH is >10. A precipitate of tin hydroxides will form.

-

Extract the product from the aqueous slurry with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford pure this compound.

Characterization and Data

| Parameter | Expected Value |

| Yield | 70-85% |

| Appearance | Off-white to yellow solid |

| Melting Point | ~215 °C |

| ¹H NMR | Appearance of broad -NH₂ signal, upfield shift of aromatic protons |

| MS (ESI+) | m/z 180.0/182.0 ([M+H]⁺, isotopic pattern for Cl) |

| Purity (HPLC) | >97% |

Safety and Handling

The synthesis described involves several hazardous materials and reactions requiring strict adherence to safety protocols.

-

Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and water-reactive.[8][11][12] Causes severe burns upon contact.[8] Inhalation can be fatal. All manipulations must occur in a chemical fume hood.[8] Ensure a quench station (e.g., sodium bicarbonate solution) is readily available.

-

Thionyl Chloride (SOCl₂): An alternative chlorinating agent with similar hazards to POCl₃.

-

Strong Acids/Bases: Formic acid, hydrochloric acid, and sodium hydroxide are corrosive. Handle with appropriate PPE.

-

Exothermic Reactions: The quenching of POCl₃ and the neutralization steps are highly exothermic. Perform these operations slowly, with efficient cooling and stirring.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[8][9][10]

Analytical Methods and Quality Control

The purity and identity of the intermediates and the final product should be rigorously controlled at each stage.

-

Thin Layer Chromatography (TLC): Used for rapid reaction monitoring.

-

High-Performance Liquid Chromatography (HPLC): Essential for determining the final purity of this compound. A standard method would involve a C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% TFA or formic acid.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of all compounds.

-

Mass Spectrometry (MS): Confirms the molecular weight of the products. The characteristic 3:1 isotopic pattern for chlorine should be observed for all chlorine-containing species.[14]

Conclusion

This guide has detailed a robust, reliable, and scalable three-step synthesis for producing high-purity this compound from 2-amino-5-nitrobenzonitrile. By explaining the mechanistic underpinnings of each transformation and providing detailed, validated protocols, this document serves as a practical resource for researchers and scientists in the field of drug development. The successful synthesis of this key intermediate opens the door to a vast chemical space for the discovery of novel quinazoline-based therapeutics.

References

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link]

-

Scheme 2 Plausible reaction mechanism for the reaction of 2-aminobenzonitrile and CO 2. ResearchGate. [Link]

-

Phosphorus Oxychloride | Air Liquide Malaysia. Air Liquide. [Link]

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Vilsmeier–Haack reaction - Wikipedia. Wikipedia. [Link]

-

Vilsmeier-Haack Reaction | NROChemistry. NROChemistry. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

- CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

-

Analytical Chemistry | Biopharm. Biopharm. [Link]

-

This compound. A10219. [Link]

- US5214144A - Process for the preparation of 4-haloquinazolines.

-

Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. labsolu.ca [labsolu.ca]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

- 11. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. my.airliquide.com [my.airliquide.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Analytical Chemistry | Biopharm [bri.cz]

The Quinazoline Core: A Privileged Scaffold in Kinase Inhibitor Drug Discovery

A Senior Application Scientist's Guide to the Strategic Use of 4-Chloroquinazolin-6-amine in the Synthesis of Targeted Cancer Therapeutics

Introduction: The Enduring Importance of the Quinazoline Scaffold

In the landscape of modern oncology, the development of targeted therapies has revolutionized patient outcomes. At the heart of this revolution are kinase inhibitors, small molecules designed to block the signaling pathways that drive cancer cell proliferation and survival. Among the myriad of heterocyclic scaffolds employed in medicinal chemistry, the quinazoline ring system has emerged as a "privileged structure," forming the backbone of numerous FDA-approved kinase inhibitors.[1][2][3] Its rigid, planar structure and capacity for diverse substitutions allow it to effectively mimic the adenine moiety of ATP, enabling competitive inhibition at the kinase hinge region.[4][5] This guide provides an in-depth technical exploration of this compound, a critical precursor in the synthesis of a generation of potent and selective kinase inhibitors. We will delve into the synthetic strategies, mechanistic principles, and practical applications that underscore its significance in drug development.

The Strategic Importance of the 4-Chloro Group

The utility of the 4-chloroquinazoline moiety lies in the reactivity of the chlorine atom at the C4 position. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a robust and versatile handle for introducing a wide array of aniline derivatives.[6] This reaction is the cornerstone for creating the 4-anilinoquinazoline pharmacophore, which is essential for the activity of many EGFR and other tyrosine kinase inhibitors.[6] The electron-withdrawing nature of the quinazoline ring system activates the C4 position, facilitating displacement of the chloride by a nucleophilic amine. This predictable reactivity allows medicinal chemists to systematically modify the aniline substituent to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Pathways to 4-Chloroquinazoline Intermediates

The construction of the 4-chloroquinazoline core is a critical first step in the synthesis of numerous kinase inhibitors. A common and effective strategy involves the cyclization of an appropriate anthranilic acid derivative followed by chlorination.

Workflow for the Synthesis of a Generic 4-Chloroquinazoline

Caption: General synthetic workflow for 4-chloroquinazolines.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-4-chloroquinazoline

This protocol provides a representative example of the synthesis of a key intermediate used in the preparation of drugs like Gefitinib and Erlotinib.[7]

Step 1: Cyclization of 4,5-Dimethoxyanthranilic Acid

-

To a round-bottom flask, add 4,5-dimethoxyanthranilic acid and an excess of formamide.

-

Heat the reaction mixture to approximately 160°C for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and add water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one.

Causality behind Experimental Choices: Formamide serves as both a reactant and a solvent in this cyclization, providing the necessary carbon atom to form the pyrimidine ring of the quinazolinone. The high temperature is required to drive the condensation reaction.

Step 2: Chlorination of 6,7-Dimethoxyquinazolin-4(3H)-one

-

Suspend the 6,7-dimethoxyquinazolin-4(3H)-one in a suitable solvent such as toluene.

-

Add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).[8]

-

Reflux the mixture for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Carefully quench the excess chlorinating agent, typically by pouring the reaction mixture onto ice.

-

Neutralize the mixture with a base (e.g., aqueous ammonia or sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer, concentrate under reduced pressure, and purify the residue if necessary to obtain 4-chloro-6,7-dimethoxyquinazoline.[7]

Self-Validating System: The successful synthesis of the 4-chloroquinazoline can be confirmed by spectroscopic methods. The disappearance of the N-H and C=O stretches of the quinazolinone in the IR spectrum and the appearance of a characteristic mass spectrum signal for the chlorinated product are key indicators. 1H NMR will show the absence of the N-H proton and shifts in the aromatic protons.

From Precursor to Potent Inhibitor: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The pivotal step in the synthesis of 4-anilinoquinazoline-based kinase inhibitors is the SNAr reaction between the 4-chloroquinazoline precursor and a substituted aniline.

General Mechanism of SNAr

Caption: Simplified mechanism of the SNAr reaction.

This reaction is typically carried out in a polar solvent, such as isopropanol or ethanol, and may be heated to facilitate the reaction.[9] The nucleophilicity of the aniline and the presence of electron-withdrawing or -donating groups can influence the reaction rate.[6]

Case Studies: FDA-Approved Kinase Inhibitors Derived from 4-Chloroquinazoline Precursors

The versatility of the 4-chloroquinazoline scaffold is best illustrated by the number of successful drugs developed from it.

Gefitinib (Iressa®)

-

Target: Epidermal Growth Factor Receptor (EGFR)[10]

-

Indication: Non-small cell lung cancer (NSCLC) with EGFR mutations.[2][10]

-

Synthesis: Gefitinib is synthesized by reacting 4-chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline with 3-chloro-4-fluoroaniline.[8][9][11]

Erlotinib (Tarceva®)

-

Synthesis: The synthesis involves the reaction of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline.[12][14]

Lapatinib (Tykerb®)

-

Target: Dual inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[15][16]

-

Synthesis: Lapatinib's synthesis involves a more complex aniline derivative, but still relies on the fundamental SNAr reaction with a 4-chloroquinazoline intermediate.[18]

Vandetanib (Caprelsa®)

-

Target: Multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor (VEGFR), EGFR, and RET-tyrosine kinase.[19][20][21]

-

Synthesis: Vandetanib is prepared through the reaction of 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline with 4-bromo-2-fluoroaniline, often followed by further modification.[23]

| Drug | Primary Kinase Targets | Key Aniline Precursor |

| Gefitinib | EGFR | 3-chloro-4-fluoroaniline |

| Erlotinib | EGFR | 3-ethynylaniline |

| Lapatinib | EGFR, HER2 | 5-((4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)oxy)methyl)furan-2-carbaldehyde intermediates |

| Vandetanib | VEGFR, EGFR, RET | 4-bromo-2-fluoroaniline |

The EGFR Signaling Pathway: A Key Target of Quinazoline-Based Inhibitors

Many of the kinase inhibitors derived from 4-chloroquinazoline precursors target the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[24] Dysregulation of this pathway is a hallmark of many cancers.[24]

Caption: Simplified EGFR signaling pathway and inhibition by quinazoline-based drugs.

Gefitinib and Erlotinib act as competitive inhibitors of ATP at the tyrosine kinase domain of EGFR, preventing autophosphorylation and blocking downstream signaling through the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[13][22] This ultimately leads to decreased cell proliferation and increased apoptosis.[25]

Advanced Synthetic Strategies: Expanding the Chemical Space

While the SNAr reaction is a workhorse, modern medicinal chemistry often employs more sophisticated cross-coupling reactions to further functionalize the quinazoline scaffold.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is used to form carbon-carbon bonds, allowing for the introduction of aryl or vinyl groups at halogenated positions on the quinazoline ring.[26]

-

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing an alternative to the classical SNAr for coupling amines to the quinazoline core, especially for less reactive aryl halides.[26][27]

These advanced methods allow for the creation of novel quinazoline derivatives with unique substitution patterns, leading to the discovery of inhibitors with improved potency, selectivity, and resistance-breaking profiles.

Conclusion and Future Perspectives

The 4-chloroquinazoline scaffold, and by extension its amine precursors, remains a cornerstone of kinase inhibitor design. Its straightforward and reliable synthesis, coupled with the predictable reactivity of the C4 position, has enabled the development of a multitude of life-saving cancer therapies. The continued exploration of this privileged structure, through both classical and modern synthetic methodologies, promises to yield a new generation of kinase inhibitors with enhanced efficacy against both established and emerging cancer targets. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to harness the power of the quinazoline core in their own discovery efforts.

References

- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. (2022-03-31).

- Modified Synthesis of Erlotinib Hydrochloride - PMC - NIH.

- Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole.

- EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE - Semantic Scholar.

- Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - NIH.

- Process for the synthesis of erlotinib by quinazoline-thione route. - ResearchGate.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH.

- US8350029B2 - Process for the preparation of gefitinib - Google Patents.

- Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC - NIH.

- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI.

- Inhibitory Effects of Vandetanib on Catecholamine Synthesis in Rat Pheochromocytoma PC12 Cells - PMC - NIH. (2025-07-18).

- Synthesis of Lapatinib Ditosylate. | Download Scientific Diagram - ResearchGate.

- What is the mechanism of Lapatinib Ditosylate Hydrate? - Patsnap Synapse. (2024-07-17).

- Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed.

- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry | Request PDF - ResearchGate.

- Gefitinib synthesis - ChemicalBook.

- A New Synthesis of Gefitinib. (2018-11-14).

- Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia - PubMed. (2016-12-14).

- Synthesis Of The Anti-Cancer Agent Gefitinib - Globe Thesis. (2016-11-11).

- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH.

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (2024-02-16).

- Lapatinib - Wikipedia.

- Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem - NIH.

- Gefitinib - New Drug Approvals. (2015-06-15).

- How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? - FAQ - Guidechem.

- Vandetanib – Knowledge and References - Taylor & Francis.

- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied..

- Quinazoline Derivatives.1 III. The Synthesis of 4-(3'-Diethylaminopropoxy)-6-chloroquinazoline (SN 12,254)2 | Journal of the American Chemical Society.

- Research on the synthesis and evaluation of cytotoxic activity of quinazoline compounds.

- What is the mechanism of Vandetanib? - Patsnap Synapse. (2024-07-17).

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023-03-28).

- Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram - ResearchGate.

- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC - NIH.

- Vandetanib mediates anti-leukemia activity by multiple mechanisms and interacts synergistically with DNA damaging agents - PMC - NIH.

- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes - Sigma-Aldrich.

- (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands - ResearchGate. (2024-03-07).

- Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PubMed.

- Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - NIH.

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

Sources

- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]

- 4. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 9. Gefitinib synthesis - chemicalbook [chemicalbook.com]

- 10. thieme-connect.de [thieme-connect.de]

- 11. globethesis.com [globethesis.com]

- 12. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]

- 15. Lapatinib - Wikipedia [en.wikipedia.org]

- 16. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 18. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 21. Vandetanib mediates anti-leukemia activity by multiple mechanisms and interacts synergistically with DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibitory Effects of Vandetanib on Catecholamine Synthesis in Rat Pheochromocytoma PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Privileged Reactivity of 4-Chloroquinazoline: A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide

Introduction: The Quinazoline Scaffold as a "Privileged Structure"

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation is reserved for molecular frameworks that can bind to a wide range of biological targets with high affinity, making them exceptionally valuable starting points for drug discovery. From inhibiting receptor tyrosine kinases (RTKs) in oncology to acting as antihypertensive or anti-inflammatory agents, quinazoline derivatives have demonstrated a remarkable spectrum of pharmacological activities.[3][4][5]

At the heart of this synthetic versatility lies the 4-chloroquinazoline intermediate. The chloro group at the 4-position is not merely a substituent; it is an exceptionally reactive handle that provides a gateway to a vast chemical space. Its propensity to undergo nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions allows for the strategic introduction of diverse functional groups, which is fundamental to tuning the biological activity of the resulting molecules.[6][7] This guide provides an in-depth exploration of the chemical principles governing the reactivity of the 4-chloro group, offering field-proven insights and detailed protocols for researchers in drug development.

Pillar 1: Understanding the Source of Reactivity

The high reactivity of the chlorine atom at the C4 position is a direct consequence of the electronic architecture of the quinazoline nucleus. The two nitrogen atoms within the pyrimidine ring are strongly electron-withdrawing, which significantly reduces the electron density of the entire ring system. This effect is most pronounced at the C2 and C4 positions.

The Decisive Role of Electrophilicity

Density Functional Theory (DFT) calculations reveal that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 position.[8][9] This makes C4 the most electrophilic center in the molecule and, therefore, the most susceptible to attack by nucleophiles.[8][10][11] This inherent electronic bias is the primary reason for the outstanding regioselectivity observed in substitution reactions on 2,4-dichloroquinazoline precursors, where nucleophilic attack occurs almost exclusively at the C4 position under kinetic control.[8][10][12]

dot

Caption: Electronic landscape of the quinazoline ring.

Pillar 2: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Reaction

The most common and direct method for functionalizing 4-chloroquinazoline is through the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] This pathway is central to the synthesis of numerous blockbuster drugs, including the EGFR inhibitors Gefitinib and Erlotinib.[13][14]

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction is a two-step process.[15] First, the nucleophile attacks the highly electrophilic C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15][16] This step is typically the rate-determining step. In the second, faster step, aromaticity is restored by the expulsion of the chloride leaving group.[15]

dot

Caption: Generalized SNAr pathway for 4-chloroquinazoline.

Factors Influencing SNAr Reactivity

The success and efficiency of the SNAr reaction depend on several key parameters:

-

Nucleophile Strength : Electron-rich amines, such as primary aliphatic amines or hydroxy-substituted anilines, react readily with 4-chloroquinazolines, often under mild conditions, to give 4-aminoquinazolines in good yields.[1] Conversely, electron-poor amines (e.g., those bearing nitro or cyano groups) are less reactive and may require more forcing conditions, such as higher temperatures or microwave irradiation, to achieve satisfactory conversion.[1]

-

Solvent : Protic solvents like isopropanol or ethanol are commonly used and can facilitate the reaction by stabilizing the charged intermediate. Aprotic polar solvents such as DMF or NMP are also effective.

-

Temperature : While many reactions proceed at reflux temperature in common solvents, microwave-assisted protocols have become increasingly popular.[1][17] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields, particularly for less reactive nucleophiles.[1][18]

-

Catalysis : While many SNAr reactions proceed without a catalyst, acid or base catalysis can play a significant role. For instance, reactions with anilines are often performed in the presence of an acid to protonate the quinazoline nitrogen, further increasing the electrophilicity of the C4 position.[19]

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol describes a typical SNAr reaction for the synthesis of a 4-anilinoquinazoline, a core structure in many kinase inhibitors.[20][21]

-

Objective: To synthesize N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (a key intermediate for Erlotinib).

-

Materials:

-

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq)

-

3-Ethynylaniline (1.2 eq)

-

Isopropanol (approx. 10 mL per gram of starting material)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a round-bottom flask, add 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and isopropanol.

-

Begin stirring the suspension. Add 3-ethynylaniline to the mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chloroquinazoline is consumed (typically 4-6 hours).

-

Once complete, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes.

-

-

Work-up and Purification:

-

A precipitate of the hydrochloride salt of the product will form. Collect the solid by vacuum filtration.

-

Wash the filter cake with cold isopropanol to remove any unreacted starting materials.

-

Dry the product under vacuum at 50°C. The product is typically obtained in high purity and yield (>90%).[22]

-

-

Self-Validation: The formation of a precipitate upon cooling is a strong indicator of product formation. The purity can be readily checked by HPLC and the structure confirmed by ¹H NMR and Mass Spectrometry.[14][22]

Pillar 3: Palladium-Catalyzed Cross-Coupling - Expanding Chemical Diversity

While SNAr is dominant for introducing N-, O-, and S-nucleophiles, palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds, which are more challenging to forge.[23][24] These methods grant access to a vast array of derivatives that are inaccessible via the SNAr pathway.[7]

The Csp²–Cl bond at the 4-position of quinazoline is highly activated towards oxidative addition to a Pd(0) catalyst, a crucial step in these catalytic cycles.[7][25] This activation is attributed to the α-nitrogen effect and potential coordination of the palladium center with the lone pair on the N-3 nitrogen.[7]

Key Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This reaction couples the 4-chloroquinazoline with an organoboron reagent (boronic acid or ester) to form a C-C bond, enabling the synthesis of 4-aryl or 4-vinylquinazolines. It is valued for its mild conditions and tolerance of a wide variety of functional groups.[7][23]

-

Sonogashira Coupling: This reaction introduces an alkyne moiety at the C4 position by coupling with a terminal alkyne. It is typically co-catalyzed by copper(I) iodide. This method is crucial for synthesizing compounds like Erlotinib, which features a 4-(3-ethynylphenylamino) group.[7]

-

Buchwald-Hartwig Amination: While SNAr is effective for many amines, this cross-coupling reaction provides a powerful alternative for coupling less nucleophilic amines or amides, expanding the scope of accessible 4-aminoquinazoline derivatives.[24]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lassbio.com.br [lassbio.com.br]

- 12. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. govtpgcdatia.ac.in [govtpgcdatia.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 25. nobelprize.org [nobelprize.org]

Navigating the Synthesis of 4-Substituted Quinazolines: An In-depth Technical Guide to Nucleophilic Aromatic Substitution

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The functionalization of this privileged heterocycle, particularly at the 4-position, is a critical step in the development of novel drug candidates. Nucleophilic aromatic substitution (SNA) on 4-chloroquinazolines stands out as a robust and versatile strategy for introducing a diverse array of functionalities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical underpinnings and practical execution of this pivotal reaction. We will delve into the reaction mechanism, explore the key factors governing its success, and present detailed, field-proven protocols for the synthesis of 4-amino, 4-alkoxy, and 4-thioquinazolines.

The Heart of the Matter: Understanding the SNAr Mechanism on 4-Chloroquinazolines

Nucleophilic aromatic substitution on 4-chloroquinazolines proceeds via a well-established addition-elimination mechanism, often referred to as the SNAr pathway.[3] Unlike typical SN2 reactions, a direct backside attack is sterically impossible on an aromatic ring. Instead, the reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the quinazoline ring. This initial attack is the rate-determining step.[4]

The inherent electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring of the quinazoline nucleus makes the C4 position electrophilic and susceptible to nucleophilic attack. This effect can be further enhanced by the presence of additional electron-withdrawing groups on the quinazoline ring.[5]

The nucleophilic attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] This intermediate is a key species in the SNAr mechanism. The negative charge is delocalized over the aromatic system, with the nitrogen atoms of the quinazoline ring playing a crucial role in its stabilization.

Finally, the aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the 4-substituted quinazoline product.

Caption: General mechanism of SNAr on 4-chloroquinazoline.

Factors Influencing Reactivity: A Guide to Optimizing Your Reaction

The success and efficiency of the SNAr reaction on 4-chloroquinazolines are governed by several interconnected factors. A thorough understanding of these allows for rational optimization of reaction conditions.

The Nature of the Nucleophile

The nucleophilicity of the attacking species is a primary determinant of reaction rate and yield.

-

N-Nucleophiles (Amines): Primary and secondary amines are the most commonly employed nucleophiles, leading to the synthesis of a vast library of 4-aminoquinazolines, a class of compounds with significant therapeutic relevance, including EGFR inhibitors like gefitinib and erlotinib.[7] Electron-rich amines, such as aliphatic amines and anilines bearing electron-donating groups, react more readily.[7] Conversely, electron-poor amines may require more forcing conditions, such as higher temperatures or the use of microwave irradiation.[7]

-

O-Nucleophiles (Alcohols and Phenols): The reaction with alcohols or phenols to form 4-alkoxy or 4-aryloxyquinazolines typically requires the presence of a base to generate the more nucleophilic alkoxide or phenoxide. Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used for this purpose.

-

S-Nucleophiles (Thiols): Thiols are generally excellent nucleophiles and react readily with 4-chloroquinazolines, often in the presence of a mild base to generate the thiolate anion.

Substituent Effects on the Quinazoline Ring

The electronic properties of substituents on the quinazoline ring can significantly impact the electrophilicity of the C4 position. Electron-withdrawing groups (EWGs) enhance the reactivity towards nucleophilic attack by further delocalizing the negative charge in the Meisenheimer intermediate. Conversely, electron-donating groups (EDGs) decrease reactivity.

The Crucial Role of Solvent and Base

The choice of solvent can influence reaction rates and, in some cases, the reaction pathway. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its effective nucleophilicity. Alcohols, such as isopropanol or ethanol, are also frequently used, particularly for reactions with amines.

A base is often required to neutralize the HCl generated during the reaction, especially when using amine nucleophiles. Common bases include organic amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K2CO3). In some cases, an excess of the amine nucleophile can also serve as the base.[8]

The Power of Microwave Irradiation

Microwave-assisted synthesis has emerged as a powerful tool for accelerating SNAr reactions on 4-chloroquinazolines.[9] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.[7][10]

Field-Proven Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates and desired products.

General Protocol for the Synthesis of 4-Anilinoquinazolines (Conventional Heating)

This protocol is a standard procedure for the reaction of a 4-chloroquinazoline with an aniline derivative.

Step-by-Step Methodology:

-

To a solution of the 4-chloroquinazoline (1.0 eq.) in a suitable solvent such as isopropanol or ethanol (5-10 mL per mmol of substrate), add the aniline derivative (1.1-1.5 eq.).

-

If the aniline is not used in excess, add a base such as triethylamine (1.5 eq.) or DIPEA (1.5 eq.).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization.

Microwave-Assisted Synthesis of 4-Aminoquinazolines

This method offers a significant acceleration of the reaction.[9]

Step-by-Step Methodology:

-

In a microwave-safe vial, combine the 4-chloroquinazoline (1.0 eq.) and the desired amine (1.1-1.5 eq.) in a suitable solvent like isopropanol or DMF (2-5 mL).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Isolate the product by precipitation upon the addition of water or an anti-solvent, followed by filtration.

-

Alternatively, the product can be isolated by extraction with a suitable organic solvent.

-

Purify the crude product by recrystallization or column chromatography if necessary.

Synthesis of 4-Alkoxyquinazolines

This protocol describes the formation of an ether linkage at the 4-position.

Step-by-Step Methodology:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2-1.5 eq., 60% dispersion in mineral oil) in anhydrous DMF.

-

Cool the suspension to 0 °C and add the desired alcohol (1.1 eq.) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

-

Add a solution of the 4-chloroquinazoline (1.0 eq.) in anhydrous DMF dropwise to the alkoxide solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for the nucleophilic aromatic substitution on 4-chloroquinazoline with various nucleophiles.

| Nucleophile | Reagents and Conditions | Product | Typical Yield | Reference |

| Aniline | Isopropanol, reflux, 12 h | 4-Anilinoquinazoline | 70-90% | [9] |

| 3-Chloro-4-fluoroaniline | Isopropanol, DIPEA, 80 °C, 12 h | 4-(3-Chloro-4-fluoroanilino)quinazoline | 85% | [8] |

| Morpholine | THF/H2O (1:1), microwave, 120 °C, 15 min | 4-(Morpholino)quinazoline | >95% | [11] |

| Sodium Methoxide | Methanol, reflux, 4 h | 4-Methoxyquinazoline | High | [12] |

| Thiophenol | K2CO3, DMF, rt, 2 h | 4-(Phenylthio)quinazoline | 88% | [1] |

Regioselectivity in Di-substituted Quinazolines: The C4 vs. C2 Dilemma

In the case of 2,4-dichloroquinazoline, nucleophilic attack occurs preferentially at the C4 position under mild conditions.[13] This regioselectivity can be rationalized by considering the electronic properties of the quinazoline ring. Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the C4 carbon has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack.[8][14] Furthermore, the transition state for the attack at C4 has a lower activation energy compared to the attack at C2.[8]

Substitution at the C2 position generally requires more forcing conditions, such as higher temperatures or the use of microwave irradiation, after the C4 position has been functionalized.[8] This differential reactivity allows for the sequential and regioselective synthesis of 2,4-disubstituted quinazolines.

Caption: Regioselective substitution on 2,4-dichloroquinazoline.

Troubleshooting and Practical Considerations

-

Low Yields: If you are experiencing low yields, consider increasing the reaction temperature, extending the reaction time, or switching to microwave irradiation. Ensure your reagents are pure and the solvent is anhydrous, especially for reactions involving strong bases like NaH. The choice of base can also be critical; a stronger, non-nucleophilic base might be required.

-

Side Reactions: In some cases, di-substitution or reaction at other positions can occur, particularly under harsh conditions. Careful control of stoichiometry and reaction temperature is crucial. For sensitive substrates, consider milder reaction conditions or the use of a catalyst.

-

Product Isolation: The work-up procedure should be tailored to the properties of the product. If the product is a solid, precipitation and filtration are often the easiest methods of isolation. For more soluble or oily products, extraction followed by column chromatography is necessary.

-

Structural Verification: Unequivocal structural characterization of the final product is essential. Techniques such as 1H NMR, 13C NMR, and mass spectrometry are standard. For regioselectivity determination in disubstituted quinazolines, 2D-NMR techniques like NOESY can be invaluable to confirm the spatial proximity of substituents to specific protons on the quinazoline core.[8]

Conclusion

Nucleophilic aromatic substitution on 4-chloroquinazolines is a powerful and widely utilized transformation in organic and medicinal chemistry. Its reliability, predictability, and broad substrate scope make it an indispensable tool for the synthesis of diverse quinazoline derivatives. By understanding the underlying mechanistic principles and the key factors that influence reactivity, researchers can effectively design and execute efficient synthetic routes to novel compounds with significant therapeutic potential. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working at the forefront of drug discovery and development.

References

-

Molecules. 2025;30(x):x. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link][8]

-

Beilstein Journal of Organic Chemistry. 2021;17:1839-1853. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link][7][11]

-

ResearchGate. 2024. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link][14]

-

Chemistry Stack Exchange. 2025. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link][13]

-

ResearchGate. 2018. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link][4]

-

Organic Chemistry Portal. 2018. Quinazoline synthesis. [Link]

-

Molecules. 2013;18(8):9375-9407. Quinazoline derivatives: synthesis and bioactivities. [Link][1]

-

ResearchGate. 2008. Synthesis of 4-chloroquinazolines (C) with starting and intermediate... [Link]

-

Beilstein Journal of Organic Chemistry. 2021;17:1839-1853. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link][3]

-

Chemistry LibreTexts. 2025. 16.6: Nucleophilic Aromatic Substitution. [Link][5]

-

Master Organic Chemistry. 2018. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link][6]

-

Molecules. 2016;21(11):1533. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. [Link]

-

PubMed. 2016. Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2. [Link]

-

Molecules. 2006;11(4):262-267. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. [Link][9]

-

ResearchGate. 2021. Synthesis and anticancer activity of 4-aminoquinazoline derivatives. [Link]

-

Organic Chemistry Portal. 2007. Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. [Link]

-

Frontiers in Chemistry. 2020. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link][10]

-

Google Patents. US5214144A - Process for the preparation of 4-haloquinazolines. [12]

-

YouTube. 2017. Heterocycles Part 1 - Nucleophilic Aromatic Substitution. [Link]

-

New Journal of Chemistry. 2018;42(15):12537-12544. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. [Link]

-

Taylor & Francis Online. 2023. Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. [Link]

-

Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

-

International Research Journal of Pure and Applied Chemistry. 2017;14(3):1-5. Optimization of Synthesis Process of 4-Methylquinazoline. [Link]

-

Tetrahedron Letters. 2017;58(2):125-128. Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. [Link]

-

European Journal of Medicinal Chemistry. 2019;170:55-72. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. [Link][2]

-

Molecules. 2022;27(19):6619. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [Link]

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 11. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 12. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

Biological potential of 4-Chloroquinazolin-6-amine derivatives

An In-depth Technical Guide to the Biological Potential of 4-Chloroquinazolin-6-amine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound derivatives, a class of compounds demonstrating significant promise in modern drug discovery. We will delve into the synthetic versatility of this scaffold, explore its diverse biological activities with a focus on anticancer and antimicrobial applications, and provide detailed experimental protocols for researchers in the field. The narrative is structured to explain the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinazolines are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring. This structural motif is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules, including natural alkaloids and synthetic drugs.[1][2][3] The quinazoline core's unique electronic properties and its ability to form multiple hydrogen bonds and engage in various intermolecular interactions allow it to bind effectively to a diverse range of biological targets.

The specific scaffold of interest, This compound , serves as a critical starting material for the synthesis of a vast library of derivatives. The chlorine atom at the C4 position is an excellent leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various aryl amines and other nucleophiles, a key step in the synthesis of many potent kinase inhibitors.[1][4] Simultaneously, the amino group at the C6 position provides another site for chemical modification, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.[5]

Synthetic Strategies and Methodologies

The derivatization of the this compound core is a cornerstone of its utility. The primary synthetic strategies revolve around nucleophilic aromatic substitution at the C4 position and functionalization of the C6-amino group.

General Synthesis of the this compound Core

A common route to the core structure begins with 2-amino-5-nitrobenzonitrile. This precursor undergoes a series of reactions to build the quinazoline ring system, followed by chlorination and reduction steps.

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: In Silico Modeling of 4-Anilinoquinazoline Derivatives as Kinase Inhibitors

A Senior Application Scientist's Guide to Structure-Based Drug Design

Preamble: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline core is a cornerstone of modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] This benzo-fused N-heterocyclic framework has proven to be a "privileged scaffold" for its ability to be decorated with various functional groups, leading to high-affinity interactions with biological targets.[1][3] Among its most successful applications is the 4-anilinoquinazoline motif, which forms the backbone of several FDA-approved drugs, including Gefitinib (Iressa) and Erlotinib (Tarceva).[1][4][5][6] These agents selectively target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a protein frequently dysregulated in cancers like non-small cell lung cancer (NSCLC).[7][8][9]

This guide provides an in-depth technical walkthrough of a comprehensive in silico modeling workflow for designing and evaluating novel 4-chloroquinazolin-6-amine derivatives. We will move beyond a simple recitation of steps to explain the causality behind our methodological choices, grounding our virtual experiments in the principles of biophysics and medicinal chemistry. Our goal is to create a self-validating computational protocol that can reliably prioritize compounds for synthesis and biological testing.

Chapter 1: The 'Why' — Target Rationale and Structural Context

The success of 4-anilinoquinazolines stems from their remarkable ability to mimic the adenine moiety of adenosine triphosphate (ATP), enabling them to act as competitive inhibitors at the ATP-binding site of protein kinases.[4][10][11]

1.1. The Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane protein that, upon activation, triggers downstream signaling cascades like the Ras pathway, promoting cell proliferation and survival.[4][10] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[4][9] Inhibiting its kinase domain is therefore a validated therapeutic strategy.[9] The quinazoline core forms a critical hydrogen bond with the "hinge region" of the kinase (specifically with the backbone nitrogen of Met793 in EGFR), anchoring the inhibitor in the active site.[1][3] The 4-anilino substituent projects into a hydrophobic pocket, where modifications can enhance potency and selectivity.

1.2. The Challenge: Acquired Resistance

A significant clinical challenge is the emergence of drug resistance.[4] The most common mechanism is the T790M "gatekeeper" mutation, where a threonine residue is replaced by a bulkier methionine.[3][4] This mutation can sterically hinder the binding of first-generation inhibitors and increase the enzyme's affinity for ATP.[3][4] Therefore, any robust in silico strategy must not only model binding to wild-type (WT) EGFR but also predict activity against key resistant mutants.

Caption: EGFR signaling pathway and mechanism of quinazoline inhibition.

Chapter 2: The 'How' — A Multi-faceted In Silico Strategy

A successful computational campaign integrates multiple techniques, each designed to answer a specific question about the molecule's behavior. This creates a "druggability funnel," progressively filtering and refining a large set of virtual compounds into a small number of high-priority candidates.

Caption: The integrated in silico drug design and optimization workflow.

Foundational Modeling: Target and Ligand Preparation

The principle of "garbage in, garbage out" is paramount. The accuracy of all subsequent steps depends entirely on the quality of the initial structures.

Experimental Protocol: Target Preparation

-

Selection: Download the 3D crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) from the Protein Data Bank.[12] Rationale: Choosing a high-resolution structure with a co-crystallized ligand similar to our scaffold provides a validated binding pocket.

-

Cleaning: Remove all non-essential components: water molecules, co-solvents, and the original ligand. Rationale: This ensures our simulation focuses only on the protein and our designed inhibitor. Some crystallographic waters may be critical for binding and can be retained based on prior knowledge.

-

Protonation: Add hydrogen atoms and assign protonation states appropriate for a physiological pH (e.g., 7.4). Rationale: Correct protonation is critical for defining hydrogen bond donors and acceptors, which govern protein-ligand interactions.

-

Energy Minimization: Perform a brief energy minimization of the protein structure. Rationale: This relaxes any steric clashes or unfavorable geometries present in the static crystal structure.

Experimental Protocol: Ligand Preparation

-

2D to 3D Conversion: Sketch this compound derivatives in 2D and convert them to 3D structures.

-

Tautomer/Ionization States: Generate plausible ionization and tautomeric states for the ligands at physiological pH. Rationale: A molecule's charge and tautomeric form can drastically alter its binding capabilities.

-

Energy Minimization: Minimize the energy of each ligand conformer using a suitable force field (e.g., MMFF94). Rationale: This produces a low-energy, geometrically realistic starting conformation for docking.

Predicting Affinity and Binding Mode: The Molecular Docking Experiment

Molecular docking predicts the preferred orientation of a ligand within a protein's active site and estimates the strength of the interaction via a scoring function.[13][14]

Caption: The logical workflow of a molecular docking experiment.

Experimental Protocol: Molecular Docking

-

Grid Generation: Define the binding site on the prepared protein. This is typically a cube centered on the position of the co-crystallized ligand. Rationale: This focuses the computational search space, saving time and increasing accuracy.

-

Ligand Docking: Dock the prepared library of quinazoline derivatives into the defined grid using a validated docking program (e.g., AutoDock, Glide).

-

Pose Analysis: Analyze the top-scoring poses for each ligand. The primary validation criterion is the reproduction of key known interactions, such as the hinge-binding hydrogen bond with Met793.[1]

-

Scoring & Ranking: Rank the compounds based on their docking scores, which are mathematical estimates of binding free energy.

Data Presentation: Hypothetical Docking Results

| Compound ID | R-Group at 6-amine | Docking Score (kcal/mol) | H-Bond to Met793 |

| Control (Gefitinib) | 3-morpholinopropoxy | -9.8 | Yes |

| QZ-001 | -H | -7.2 | Yes |

| QZ-002 | -methyl | -7.5 | Yes |

| QZ-003 | -benzyl | -8.9 | Yes |

| QZ-004 | -(3-cyanobenzyl) | -9.5 | Yes |

Rationale: The data suggests that larger, more complex substituents at the 6-amine position that can occupy adjacent pockets, like the 3-cyanobenzyl group in QZ-004, lead to more favorable docking scores, approaching that of the known inhibitor Gefitinib.[15]

Assessing Stability: Molecular Dynamics (MD) Simulations

A docking pose is a static snapshot. MD simulations provide a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[16][17][18] A stable complex is one where the ligand maintains its key binding interactions throughout the simulation.[12]

Experimental Protocol: MD Simulation

-

System Setup: Place the best-docked protein-ligand complex (e.g., EGFR with QZ-004) into a simulation box.

-

Solvation: Add water molecules to solvate the system. Rationale: Water is an explicit and active component of the biological environment and can mediate key interactions.

-

Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.

-

Minimization & Equilibration: Minimize the energy of the entire system, then gradually heat it to a physiological temperature (e.g., 310 K) and equilibrate the pressure. Rationale: This ensures the simulation starts from a stable, relaxed state.

-

Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds), saving the coordinates (trajectory) at regular intervals.[12] Rationale: A longer simulation provides greater confidence in the observed stability and conformational dynamics.[18]

-

Analysis: Analyze the trajectory for metrics like Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and Root Mean Square Fluctuation (RMSF) of protein residues.

Data Presentation: Interpreting MD Results

| Metric | Interpretation | Favorable Result |

| Ligand RMSD | Measures the deviation of the ligand's position from its initial docked pose. | A low, stable RMSD (< 2.0 Å) suggests the ligand remains tightly bound in the active site. |

| Protein RMSD | Measures the overall conformational change of the protein backbone. | A plateauing RMSD indicates the protein has reached a stable equilibrium state. |

| RMSF | Measures the fluctuation of individual amino acid residues. | High fluctuations in loop regions are normal; low fluctuations in the active site residues interacting with the ligand suggest a stable binding interaction. |

Rationale: A compound with a low ligand RMSD and that maintains critical H-bonds throughout the 100ns simulation is considered a high-confidence candidate. This dynamic validation is a crucial step beyond static docking.[12][16]

The Druggability Filter: In Silico ADMET Prediction

A potent inhibitor is useless if it cannot be absorbed by the body, is rapidly metabolized, or is toxic.[19] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models predict these properties computationally.[20][21]

Experimental Protocol: ADMET Prediction

-

Input: Submit the 2D structures of promising candidates (e.g., QZ-003, QZ-004) to a validated ADMET prediction platform (e.g., SwissADME, admetSAR).[19][22]

-

Analysis: Evaluate the output against established thresholds for druglikeness, such as Lipinski's Rule of Five, and assess predictions for properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for cardiotoxicity (hERG inhibition).[20]

Data Presentation: Hypothetical ADMET Profile

| Property | QZ-003 | QZ-004 | Desirable Range |

| Molecular Weight | 358.8 g/mol | 383.8 g/mol | < 500 |

| LogP (Lipophilicity) | 4.1 | 4.3 | < 5 |

| H-Bond Donors | 1 | 1 | < 5 |

| H-Bond Acceptors | 4 | 5 | < 10 |

| HIA Prediction | High | High | High |

| BBB Permeant | No | No | No (for non-CNS target) |

| hERG Inhibitor | Low Risk | Low Risk | Low Risk |

Rationale: Both compounds exhibit favorable, drug-like ADMET profiles, passing Lipinski's rules and showing a high probability of good intestinal absorption without significant toxicity risks.[22][23] This increases their priority for synthesis.

Building Predictive Models: Quantitative Structure-Activity Relationship (QSAR)

If a series of derivatives has been synthesized and tested, QSAR can be used to build a mathematical model that correlates structural features (descriptors) with biological activity.[24][25] This model can then predict the activity of new, unsynthesized compounds.[26]

Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA)

-

Dataset Preparation: Collect a set of synthesized quinazoline analogues with measured IC50 values against EGFR. Divide them into a training set (to build the model) and a test set (to validate it).[26]

-

Molecular Alignment: Superimpose all molecules in the dataset based on a common scaffold (the quinazoline core). Rationale: A consistent alignment is crucial for comparing the 3D properties of the molecules.

-

Field Calculation: Place the aligned molecules in a 3D grid and calculate steric and electrostatic field values at each grid point.

-

Model Generation: Use statistical methods like Partial Least Squares (PLS) to generate a mathematical equation linking the field values to the biological activity.[24]

-

Validation: Use the test set to assess the predictive power of the model (e.g., by calculating the predictive R² value).[26]

Rationale: A validated QSAR model provides invaluable insight. The graphical output (contour maps) visually shows which regions around the molecule favor bulky/small or positive/negative groups, directly guiding the design of more potent derivatives.[25][26]

Conclusion: An Iterative Path to Discovery